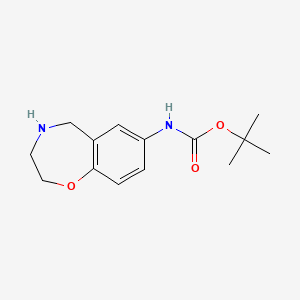
(Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(3,4-dimethylbenzoyl)amino]acetic acid is a rare and unique chemical provided by Sigma-Aldrich for early discovery researchers . It has a linear formula of C11H13NO3 .
Synthesis Analysis
While specific synthesis methods for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” were not found, a related compound, 2-(3,4-Dimethylbenzoyl)benzoic acid, has been shown to react with activated aromatic rings and amines .Molecular Structure Analysis
The molecular structure of [(3,4-dimethylbenzoyl)amino]acetic acid is represented by the linear formula C11H13NO3 . The molecular weight is 207.231 .Chemical Reactions Analysis
The compound 2-(3,4-Dimethylbenzoyl)benzoic acid has been shown to react with activated aromatic rings and amines . It also reacts with the chloride ion to form a reactive species that can react with other nucleophiles such as alkyl halides and amino compounds .Physical And Chemical Properties Analysis
The compound [(3,4-dimethylbenzoyl)amino]acetic acid has a molecular weight of 207.231 . More specific physical and chemical properties were not found in the search results.作用机制
DMBI exerts its biological activity by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMBI binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the disruption of CK2-dependent signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
DMBI has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. DMBI has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, DMBI has been shown to have neuroprotective effects by inhibiting the activity of CK2, which is involved in the development of neurodegenerative diseases.
实验室实验的优点和局限性
DMBI has several advantages for lab experiments. It is easy to synthesize using a simple one-pot reaction method. DMBI is also stable under normal laboratory conditions and can be stored for long periods of time. However, DMBI has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in aqueous solutions. In addition, DMBI has low bioavailability, which limits its use in in vivo experiments.
未来方向
DMBI has shown promising results in scientific research, and there are several future directions for its development. One future direction is the development of more potent CK2 inhibitors based on DMBI. Another future direction is the development of DMBI derivatives with improved solubility and bioavailability. DMBI can also be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, DMBI can be used as a tool for the study of CK2-dependent signaling pathways in various cellular processes.
合成方法
DMBI can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis of DMBI are picolinic acid, 3,4-dimethylbenzoyl chloride, and N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The product is obtained after purification using column chromatography.
科学研究应用
DMBI has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBI has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. DMBI has been used as a lead compound for the development of CK2 inhibitors for the treatment of cancer and other diseases.
安全和危害
While specific safety and hazard information for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, 3,4-Dimethylbenzene-1-carbonyl chloride is known to cause eye burns, skin burns, gastrointestinal tract burns, and chemical burns to the respiratory tract .
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-6-7-12(9-11(10)2)15(19)20-18-14(16)13-5-3-4-8-17-13/h3-9H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSWQNIAPMJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

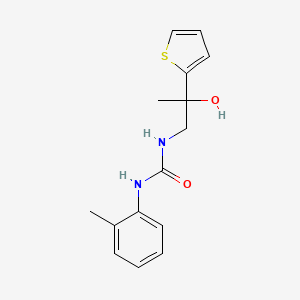


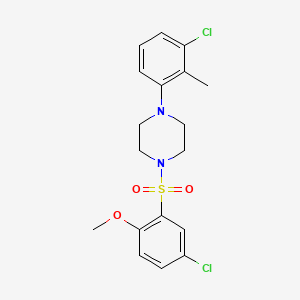
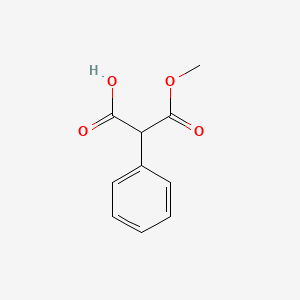
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2877194.png)
![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)
![6-Fluoro-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2877197.png)
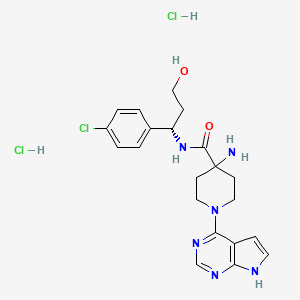
![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
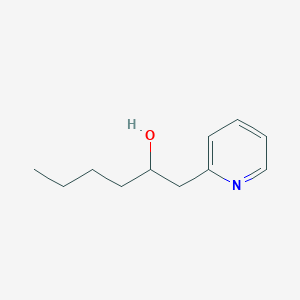
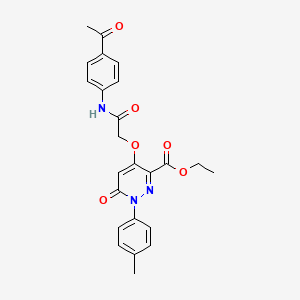
![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)
